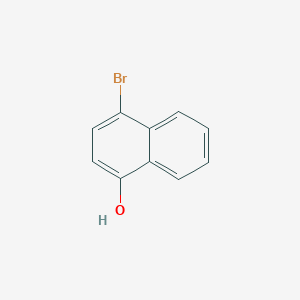

4-Bromonaphthalen-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNQUWORSXHSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341773 | |

| Record name | 4-bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-57-3 | |

| Record name | 4-bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromonaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Spectral Analysis of 4-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromonaphthalen-1-ol (CAS No. 571-57-3), a key intermediate in organic synthesis. The document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by tabulated data and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, will exhibit characteristic signals for the aromatic protons and the hydroxyl proton. The aromatic protons typically appear in the range of 6.0 to 8.5 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 6.8 - 7.2 | d |

| H-3 | 7.2 - 7.6 | t |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.4 - 7.8 | t |

| H-7 | 7.4 - 7.8 | t |

| H-8 | 8.0 - 8.4 | d |

| OH | Variable | br s |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The ten carbon atoms of the naphthalene ring are in non-equivalent chemical environments and will therefore produce ten distinct signals. The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and is expected to resonate in the 150-160 ppm range. The carbon atom bonded to the bromine (C-4) will also be deshielded. The remaining aromatic carbons will appear in the typical 110-140 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 160 |

| C-2 | 110 - 125 |

| C-3 | 120 - 130 |

| C-4 | 115 - 125 |

| C-4a | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 120 - 130 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-8a | 140 - 150 |

Note: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups through characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C stretch | 1500-1600 | Medium to Strong |

| Phenol | C-O stretch | 1200-1260 | Strong |

| Bromoalkane | C-Br stretch | 500-600 | Medium to Strong |

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of solid this compound:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Theoretical m/z | Relative Abundance |

| [M]⁺ | Molecular ion containing ⁷⁹Br | ~222 | ~100% |

| [M+2]⁺ | Molecular ion containing ⁸¹Br | ~224 | ~98% |

The molecular ion peak ([M]⁺) and the [M+2]⁺ peak will appear with nearly equal intensity, which is a distinctive feature for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₀H₇BrO).

Experimental Protocol for Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound is as follows:

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

Workflow for Spectral Analysis

The logical flow of spectral analysis for the characterization of this compound is depicted in the following diagram.

Solubility of 4-Bromonaphthalen-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromonaphthalen-1-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Methanol | Likely Soluble | |

| Halogenated Solvents | Chloroform | Soluble |

| Dichloromethane | Likely Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| Esters | Ethyl Acetate | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the reviewed literature. "Likely Soluble" is inferred from the solubility of similar compounds or its use in reaction media. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

1. Materials and Equipment:

-

This compound (crystalline, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic orbital shaker or water bath with shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible membrane)

-

Pre-weighed glass evaporating dishes or weighing boats

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a precise volume (e.g., 10.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtrate.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (the temperature should be well below the melting point of this compound, which is approximately 120-122 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solid residue.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

3. Data Calculation:

-

Mass of the solute (m_solute): Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

-

Volume of the solvent (V_solvent): This is the volume of the filtrate that was added to the evaporating dish.

-

Solubility: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Solubility ( g/100 mL) = (m_solute / V_solvent) * 100

-

To express solubility in mol/L, convert the mass of the solute to moles using its molar mass (223.07 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Gravimetric Solubility Determination.

An In-depth Technical Guide to the Synthesis of 4-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromonaphthalen-1-ol, a key intermediate in the development of various pharmaceutical and chemical entities. This document details several viable starting materials and corresponding synthetic pathways, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily categorized by the choice of starting material. The most common precursors include 1-Naphthol, Naphthalene, 1-Methylnaphthalene, and 4-Bromo-1-methoxynaphthalene. Each route presents distinct advantages and challenges in terms of step economy, reagent availability, and overall yield.

Route 1: Direct Bromination of 1-Naphthol

The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of 1-Naphthol. The hydroxyl group of 1-Naphthol is a potent activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para-substituted product, this compound, is the major product.

Experimental Protocol:

A detailed experimental protocol for this transformation is as follows:

Materials:

-

1-Naphthol

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (aqueous)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a well-ventilated fume hood, dissolve 1-Naphthol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford pure this compound.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 1-Naphthol | Bromine | Glacial Acetic Acid | Not specified | 0-5 °C to RT | High (expected) | General Chemistry Principles |

Route 2: Multi-step Synthesis from Naphthalene

An alternative pathway begins with the readily available and inexpensive starting material, naphthalene. This multi-step synthesis involves an initial bromination, followed by sulfonation and subsequent hydrolysis to yield the desired product.

Experimental Workflow:

Figure 1: Synthesis of this compound from Naphthalene.

Experimental Protocols:

Step 1: Synthesis of 1-Bromonaphthalene [1]

-

In a 2-L flask, place 512 g (4 moles) of naphthalene and 275 g (170 cc.) of carbon tetrachloride.

-

Warm the mixture to a gentle boil with stirring.

-

Add 707 g (220 cc., 4.4 moles) of bromine dropwise over 12-15 hours.

-

Continue heating and stirring until the evolution of hydrogen bromide ceases (approximately 6 hours).

-

Distill off the carbon tetrachloride under reduced pressure.

-

Add 20–30 g of powdered sodium hydroxide to the residue and stir at 90–100°C for four hours.

-

Perform fractional distillation under reduced pressure to obtain 1-bromonaphthalene (boiling point 132–135°/12 mm). The yield is 600–620 g (72–75%).

Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonic acid [2]

-

Cautiously add 1-bromonaphthalene (103.5 g, 0.5 mol) to an excess of cold (0 °C) concentrated sulfuric acid (e.g., 250 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated 4-bromonaphthalene-1-sulfonic acid by vacuum filtration and wash with cold water.

Step 3: Synthesis of this compound

-

The isolated 4-bromonaphthalene-1-sulfonic acid is subjected to hydrolysis.

-

Heat the sulfonic acid in an aqueous medium, often with the addition of a dilute acid, to facilitate the cleavage of the sulfonic acid group and introduce the hydroxyl group.

-

The reaction progress is monitored until the starting material is consumed.

-

The product, this compound, is then isolated through extraction and purified by recrystallization.

Quantitative Data:

| Starting Material | Intermediate | Final Product | Overall Yield | Reference |

| Naphthalene | 1-Bromonaphthalene | This compound | Moderate (multi-step) | [1][2] |

Route 3: Synthesis from 1-Methylnaphthalene

This pathway involves the initial bromination of 1-methylnaphthalene to form 4-bromo-1-methylnaphthalene, followed by a series of transformations to convert the methyl group into a hydroxyl group. A key intermediate in this route is 4-bromo-1-naphthaldehyde.

Experimental Workflow:

Figure 2: Synthesis of this compound from 1-Methylnaphthalene.

Experimental Protocols:

Step 1 & 2: Synthesis of 4-Bromo-1-naphthaldehyde from 1-Methylnaphthalene

A detailed procedure for the conversion of 1-methylnaphthalene to 4-bromo-1-naphthaldehyde is outlined in the patent literature for the synthesis of 4-bromonaphthalene-1-carbonitrile. This involves the bromination of the aromatic ring followed by benzylic bromination and subsequent oxidation to the aldehyde.

Step 3: Baeyer-Villiger Oxidation of 4-Bromo-1-naphthaldehyde [3][4]

The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or formates, which can then be hydrolyzed to phenols. For aromatic aldehydes, the aryl group typically migrates.

-

Dissolve 4-bromo-1-naphthaldehyde in a suitable solvent such as dichloromethane.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

After the reaction is complete, the resulting formate ester is hydrolyzed under acidic or basic conditions to yield this compound.

-

The product is then isolated by extraction and purified.

Quantitative Data:

| Starting Material | Intermediate | Reagent for Final Step | Yield of Final Step | Reference |

| 1-Methylnaphthalene | 4-Bromo-1-naphthaldehyde | m-CPBA | Good (expected) | [3][4] |

Route 4: Demethylation of 4-Bromo-1-methoxynaphthalene

This synthetic route is advantageous if 4-Bromo-1-methoxynaphthalene is a readily available starting material. The cleavage of the methyl ether is a common transformation in organic synthesis.

Experimental Protocol:

Reagents:

-

Boron tribromide (BBr₃)

-

Dichloromethane (anhydrous)

Procedure: [5]

-

Dissolve 4-Bromo-1-methoxynaphthalene in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in dichloromethane to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 4-Bromo-1-methoxynaphthalene | Boron tribromide | Dichloromethane | -78 °C to RT | High (expected) | [5] |

Spectroscopic Data for this compound

The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring system, with distinct coupling patterns, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the ten carbon atoms of the naphthalene core, with chemical shifts influenced by the bromo and hydroxyl substituents.

Conclusion

This technical guide has outlined four distinct and viable synthetic routes to this compound, each starting from a different precursor. The choice of the optimal synthetic pathway will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The provided experimental protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Bromo-1-naphthol (CAS 571-57-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-1-naphthol (CAS 571-57-3), detailed experimental protocols for its synthesis and key reactions, insights into its potential biological activities, and a list of current suppliers.

Core Properties of 4-Bromo-1-naphthol

4-Bromo-1-naphthol, a brominated derivative of 1-naphthol, is a valuable building block in organic synthesis. Its chemical structure consists of a naphthalene ring substituted with a hydroxyl group at the 1-position and a bromine atom at the 4-position.

Physicochemical Data

The key physicochemical properties of 4-Bromo-1-naphthol are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromonaphthalen-1-ol | N/A |

| Synonyms | 4-Bromo-alpha-naphthol, 1-Bromo-4-hydroxynaphthalene | N/A |

| CAS Number | 571-57-3 | N/A |

| Molecular Formula | C₁₀H₇BrO | N/A |

| Molecular Weight | 223.07 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | 128-133 °C | N/A |

| Boiling Point | 346.4 ± 15.0 °C (Predicted) | N/A |

| Density | 1.614 g/cm³ | N/A |

| Flash Point | 125 °C | N/A |

| Solubility | Soluble in simple organic solvents. | [1] |

Spectral Data

While specific spectral data was not retrieved in the search, standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry would be used to confirm the structure of 4-Bromo-1-naphthol.

Synthesis and Reactivity

Synthesis of 4-Bromo-1-naphthol

The primary method for the synthesis of 4-Bromo-1-naphthol is the electrophilic bromination of 1-naphthol. The hydroxyl group of 1-naphthol is an activating ortho-, para-director, making the 4-position susceptible to electrophilic attack.

This protocol is based on general procedures for the bromination of naphthols.

Materials:

-

1-Naphthol

-

Bromine

-

Glacial Acetic Acid

-

Sodium hydroxide solution (for workup)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve 1-naphthol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 1-naphthol.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Quench any unreacted bromine by adding a small amount of sodium thiosulfate solution.

-

Collect the crude 4-Bromo-1-naphthol by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Reactivity: Suzuki Coupling Reactions

4-Bromo-1-naphthol is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing biaryl compounds.

This generalized protocol is based on standard Suzuki coupling procedures.[1][2][3][4]

Materials:

-

4-Bromo-1-naphthol

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a reaction vessel, add 4-Bromo-1-naphthol, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

While specific studies on the biological activity of 4-Bromo-1-naphthol are limited, the broader class of naphthol and naphthoquinone derivatives has shown significant potential in various therapeutic areas.

Acetylcholinesterase Inhibition

Naphthol derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6][7][8][9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The proposed mechanism involves the interaction of the naphthol scaffold with the active site of the enzyme.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. scribd.com [scribd.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4-Bromo-1-naphthol via the electrophilic bromination of 1-naphthol. It covers the underlying reaction mechanism, a detailed experimental protocol, and key characterization data for the resulting product.

Introduction

Naphthol derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, onto the naphthalene core can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making halogenated naphthols valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.

The electrophilic bromination of 1-naphthol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group on the naphthalene ring is a strongly activating, ortho-, para-directing group. This activation facilitates the reaction with electrophiles like bromine, leading to regioselective substitution. Due to steric hindrance at the C2 (ortho) position from the peri-hydrogen at C8, the substitution occurs predominantly at the C4 (para) position, yielding 4-Bromo-1-naphthol as the major product.[1]

Reaction Mechanism

The electrophilic aromatic substitution of 1-naphthol with bromine proceeds through a well-established two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2]

-

Generation of the Electrophile : In the presence of a suitable solvent like acetic acid, molecular bromine (Br₂) becomes polarized, allowing one bromine atom to act as an electrophile (Br⁺).

-

Nucleophilic Attack : The electron-rich naphthalene ring of 1-naphthol attacks the electrophilic bromine atom. The attack at the C4 position is favored, leading to the formation of a resonance-stabilized arenium ion.[3]

-

Deprotonation : A base (e.g., the solvent or a bromide ion) removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 4-Bromo-1-naphthol.[2]

The mechanism is visualized in the diagram below.

Caption: The electrophilic substitution mechanism for the bromination of 1-naphthol.

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of 4-Bromo-1-naphthol.

3.1 Materials and Reagents

-

1-Naphthol (C₁₀H₈O)

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium Thiosulfate (Na₂S₂O₃) solution, saturated

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Deionized Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

3.2 Apparatus

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.3 Procedure

-

Reaction Setup : In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in a minimal amount of glacial acetic acid with stirring. Cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition : Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred 1-naphthol solution over 15-30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will evolve hydrogen bromide gas (use a fume hood) and may change color.[4]

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup : Pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.

-

Quenching : Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the orange/brown color will disappear).

-

Neutralization : If the solution is acidic, neutralize it by the careful addition of a saturated sodium bicarbonate solution.

-

Isolation : Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-Bromo-1-naphthol as a solid.

Data and Characterization

The identity and purity of the synthesized 4-Bromo-1-naphthol should be confirmed through physical and spectroscopic methods.

4.1 Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO | [5] |

| Molecular Weight | 223.07 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 128-133 °C |

4.2 Spectroscopic Data (Expected)

While a specific experimental spectrum is not provided in the search results, the following are typical expected shifts for 4-Bromo-1-naphthol. Actual values should be determined experimentally.

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| ~8.2-8.0 (m, 2H, Ar-H) | ~151.0 (C-OH) |

| ~7.8-7.4 (m, 4H, Ar-H) | ~132.0 (Ar-C) |

| ~5.0-6.0 (br s, 1H, -OH) | ~128.0 (Ar-CH) |

| ~127.5 (Ar-CH) | |

| ~126.0 (Ar-C) | |

| ~125.0 (Ar-CH) | |

| ~123.0 (Ar-CH) | |

| ~122.5 (Ar-CH) | |

| ~115.0 (C-Br) | |

| ~110.0 (Ar-CH) |

IR Spectroscopy (KBr, cm⁻¹) : Expected characteristic peaks include a broad O-H stretch (~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).

Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

Caption: A flowchart illustrating the key stages of the synthesis and analysis.

References

A Comprehensive Technical Guide to 4-Bromonaphthalen-1-ol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical characterization of 4-Bromonaphthalen-1-ol. This compound is a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures.

Core Physical and Chemical Properties

This compound is a brominated naphthol, a class of organic compounds featuring a naphthalene core substituted with both a hydroxyl and a bromine group.[1] The introduction of the bromine atom significantly influences its reactivity, making it a key building block in synthetic chemistry.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically an off-white to gray solid with limited solubility in water but better solubility in organic solvents like ethanol and chloroform.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [3][4] |

| Molecular Weight | 223.07 g/mol | [5] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | 128-133 °C | [2][6] |

| Boiling Point | 346.4 ± 15.0 °C (Predicted) | [2] |

| Density | 1.614 g/cm³ | [2][3] |

| Flash Point | 125 °C (closed cup) | [2][6] |

| Solubility | Slightly soluble in water; more soluble in organic solvents.[1] | [1] |

| pKa | 8.95 ± 0.40 (Predicted) | [1][2] |

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 571-57-3 | [1][2] |

| InChI Key | OUNQUWORSXHSJN-UHFFFAOYSA-N | [1] |

| SMILES | Oc1ccc(Br)c2ccccc12 | [6] |

Synthesis and Reactivity

The naphthalene scaffold, with its fused two-ring system, is a cornerstone in medicinal and organic chemistry, forming the basis for numerous natural products and synthetic compounds with diverse biological activities.[1] Halogenated naphthols, such as this compound, are of particular interest due to their enhanced biological potential and their utility as versatile synthetic intermediates.[1]

Synthetic Methodologies

The most direct route to this compound is the electrophilic bromination of 1-naphthol.[1] The hydroxyl group of 1-naphthol is a strong activating group, directing the incoming electrophile to the para position (position 4), which is sterically favored over the ortho position (position 2).[1]

An alternative, multi-step synthesis can be envisioned starting from 1-methylnaphthalene, involving bromination, further functionalization, and eventual introduction of the hydroxyl group.[1][7]

Chemical Reactivity

The chemical behavior of this compound is dictated by its two functional groups. The hydroxyl group can undergo O-alkylation and O-acylation reactions.[1] The bromine atom is a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds for the synthesis of more complex naphthalene derivatives.[1] This compound also serves as a precursor for chalcones and pyrazoline derivatives.[1]

Spectroscopic and Analytical Characterization

A suite of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum exhibits a complex signal pattern in the aromatic region (typically 6.0-8.5 ppm). The hydroxyl proton usually appears as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.[1]

-

¹³C NMR: The carbon-13 NMR spectrum will show ten distinct signals for the naphthalene ring carbons. The carbon attached to the hydroxyl group is significantly deshielded (150-160 ppm), as is the carbon bonded to bromine. The other eight carbons resonate in the typical aromatic region (110-140 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the O-H and C-Br bonds, in addition to the aromatic C-H and C=C stretching vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[1]

Experimental Protocols

While specific, detailed experimental parameters from a single source are limited, a general methodology for the synthesis and characterization can be outlined as follows.

Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 1-naphthol.

Materials:

-

1-Naphthol

-

Bromine (or another suitable brominating agent)

-

Glacial Acetic Acid (or a suitable chlorinated hydrocarbon solvent)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid, in a reaction flask.

-

Slowly add the brominating agent (e.g., a solution of bromine in acetic acid) to the 1-naphthol solution at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid product by filtration and wash with water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared Spectroscopy:

-

Prepare a sample of the solid this compound as a KBr pellet or a Nujol mull.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.

Safety Information

This compound is classified as an irritant and is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | 571-57-3 | Benchchem [benchchem.com]

- 2. 4-BROMO-L-NAPHTHOL | 571-57-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-naphthol 95 571-57-3 [sigmaaldrich.com]

- 7. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

Navigating the Synthesis of 4-Bromonaphthalen-1-ol: A Technical Guide to Theoretical and Experimental Yields

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise synthesis of chemical intermediates is paramount. 4-Bromonaphthalen-1-ol, a key building block in the creation of complex organic molecules, presents a compelling case study in the divergence of theoretical and experimental yields. This technical guide provides an in-depth analysis of its synthesis, focusing on the factors that govern the final product yield and offering detailed protocols for its preparation and purification.

Executive Summary

The primary route to this compound is the electrophilic bromination of 1-naphthol. While the reaction appears straightforward, the reality of the laboratory environment introduces variables that lead to a discrepancy between the calculated maximum possible yield (theoretical) and the actual isolated yield (experimental). This guide will dissect the nuances of this synthesis, from the foundational principles of regioselectivity to the practicalities of experimental execution and product purification.

Theoretical Yield: The Ideal Scenario

The synthesis of this compound from 1-naphthol is governed by the principles of stoichiometry. The balanced chemical equation for this reaction is:

C₁₀H₈O + Br₂ → C₁₀H₇BrO + HBr

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during the process. The calculation is based on identifying the limiting reactant, which is the reactant that will be consumed first.

Table 1: Molar Masses of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Naphthol | C₁₀H₈O | 144.17 |

| Bromine | Br₂ | 159.81 |

| This compound | C₁₀H₇BrO | 223.07 |

To calculate the theoretical yield, one would convert the mass of each reactant to moles, determine the limiting reactant based on the 1:1 stoichiometry of the reaction, and then use the molar mass of the product to find the maximum mass of this compound that can be produced.

Experimental Yield: The Practical Reality

In practice, the experimental yield of this compound is invariably lower than the theoretical maximum. Several factors contribute to this difference:

-

Regioselectivity: The hydroxyl group of 1-naphthol is a powerful activating group that directs the incoming electrophile (bromine) to the ortho (position 2) and para (position 4) positions. While the para-position is generally favored due to reduced steric hindrance, the formation of the ortho-isomer, 2-Bromo-1-naphthol, is a significant competing reaction. The formation of this byproduct directly reduces the potential yield of the desired 4-bromo isomer.

-

Reaction Conditions: The choice of solvent, temperature, and brominating agent can influence the ratio of ortho to para substitution. Milder brominating agents, such as N-bromosuccinimide (NBS), may offer greater selectivity compared to molecular bromine.

-

Incomplete Reactions: The reaction may not proceed to completion, leaving some unreacted 1-naphthol.

-

Product Loss during Workup and Purification: The process of isolating and purifying the product, which often involves extraction, washing, and recrystallization, inevitably leads to some loss of material.

The formation of isomeric byproducts is the most significant factor impacting the yield of this compound.

Experimental Protocols

Protocol 1: Bromination of 1-Naphthol with Molecular Bromine

Materials:

-

1-Naphthol

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing cold water.

-

Add a saturated solution of sodium bisulfite to quench any unreacted bromine.

-

Collect the precipitated crude product by vacuum filtration and wash with cold water.

-

The crude product, a mixture of 2-bromo- and 4-bromo-1-naphthol, is then purified by recrystallization from a suitable solvent such as ethanol.

Table 2: Example Quantities for Laboratory Scale Synthesis

| Reactant/Solvent | Quantity | Moles |

| 1-Naphthol | 14.4 g | 0.1 mol |

| Glacial Acetic Acid | 150 mL | - |

| Bromine | 16.0 g (5.1 mL) | 0.1 mol |

Purification: Separation of Isomers

The separation of this compound from its 2-bromo isomer is critical for obtaining a pure product and is typically achieved through fractional crystallization. The two isomers often exhibit different solubilities in a given solvent system, allowing for their separation. Column chromatography can also be employed for more precise separation.

Data Presentation

Table 3: Theoretical vs. Expected Experimental Yield (Illustrative Example)

| Parameter | Value | Notes |

| Starting Material | ||

| 1-Naphthol | 14.4 g (0.1 mol) | Limiting Reactant |

| Bromine | 16.0 g (0.1 mol) | - |

| Theoretical Yield | ||

| This compound | 22.3 g (0.1 mol) | Assumes 100% conversion to the 4-bromo isomer. |

| Expected Experimental Yield | ||

| Crude Product (mixture of isomers) | ~20-21 g | Accounts for minor handling losses. |

| Purified this compound | Variable | Highly dependent on the isomer ratio and purification efficiency. A yield of 60-70% of the theoretical maximum for the desired isomer would be considered good. |

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

Caption: Reaction pathway for the bromination of 1-naphthol.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromonaphthalen-1-ol with various arylboronic acids. The naphthalene core is a significant motif in many biologically active compounds, exhibiting a range of therapeutic properties.[1] The Suzuki-Miyaura coupling is a highly effective and versatile method for forming carbon-carbon bonds, valued for its broad substrate scope and tolerance of numerous functional groups.[1][2][3] These characteristics make it a cornerstone reaction in medicinal chemistry and materials science for the synthesis of novel biaryl compounds.

The protocols and data presented herein are based on established methodologies for structurally similar bromonaphthalene and other aryl bromide derivatives, providing a robust starting point for reaction optimization.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is described below.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)[2]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, [Pd₂(dba)₃], PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, P(t-Bu)₃, PCy₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 equivalents)[2][3]

-

Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, THF/water, DMF, Toluene)[2][3]

-

Round-bottom flask or pressure vessel

-

Condenser and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[2][3]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas such as argon or nitrogen. This process should be repeated three times to ensure an oxygen-free atmosphere.[1]

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 equiv) and any necessary ligand.[1][2]

-

Solvent Addition: Add the anhydrous, deoxygenated solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[2][3]

-

Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[1][3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-arylnaphthalen-1-ol.[1][2]

Data Presentation: Reaction Parameters and Yields

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of analogous aryl bromides, which can serve as a guide for optimizing the reaction with this compound.

| Aryl Halide (equiv.) | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl Bromide (1.0) | Arylboronic Acid (1.1) | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | High |

| Aryl Bromide (1.0) | 1,2-diiodobenzene (1.5) | Pd(PPh₃)₄ (0.055) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | - |

| Diaryl Bromide (1.0) | Boronic Ester (1.1) | PdCl₂(dppf) (0.1) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 | 80 |

| Vinyl Iodide (1.0) | MeB(OH)₂ (5.0) | Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ (4.0) | Toluene/THF/H₂O | 80 | - | High |

Note: This table is a compilation of data from various sources for similar Suzuki coupling reactions and is intended to be a reference for optimization.[3][4]

Mandatory Visualization

The following diagrams illustrate the generalized Suzuki-Miyaura coupling reaction catalytic cycle and a typical experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Formation and Utilization of Grignard Reagents from 4-Bromonaphthalen-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the formation of a Grignard reagent from 4-Bromonaphthalen-1-ol. Due to the inherent incompatibility of the acidic hydroxyl group with the strongly basic nature of Grignard reagents, a direct synthesis is not feasible.[1][2][3] This protocol details a robust, multi-step strategy involving the protection of the hydroxyl group, subsequent Grignard reagent formation, and eventual deprotection. The methodologies provided are designed to be reproducible and adaptable for various research and development applications, particularly in the synthesis of complex naphthalene-containing molecules.

Introduction and Principle

Grignard reagents are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[4][5] Naphthol derivatives are crucial precursors for many pharmaceuticals and advanced materials. The synthesis of a Grignard reagent from this compound would allow for the introduction of a wide range of functional groups at the 4-position of the naphthalene scaffold.

However, the primary challenge lies in the presence of the acidic hydroxyl (-OH) proton.[6] Grignard reagents are exceptionally strong bases and will readily deprotonate the alcohol, quenching the reagent and preventing the desired reaction.[2][3]

To circumvent this, a protecting group strategy is employed. The hydroxyl group is temporarily converted into an inert functional group, typically a silyl ether, which does not react with the Grignard reagent.[1][7] Once the Grignard reaction is complete, the protecting group is removed to restore the hydroxyl functionality. This three-stage process—Protection, Grignard Formation, and Deprotection—is the cornerstone of this protocol.

Experimental Workflow

The overall experimental workflow is a sequential three-step process. Each step is critical for the successful synthesis and utilization of the desired Grignard reagent.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Anhydrous solvents and techniques are critical, especially for the Grignard formation step.[8] Glassware should be oven- or flame-dried before use.[4][5]

Protocol 1: Protection of this compound

This protocol converts the hydroxyl group to a trimethylsilyl (TMS) ether, which is stable under the basic conditions of Grignard reagent formation.[1]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Imidazole or Triethylamine (TEA)

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add imidazole (1.5 eq) or triethylamine (1.5 eq) to the solution and stir until fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-bromo-1-(trimethylsiloxy)naphthalene.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Formation of the Grignard Reagent

This protocol describes the formation of the Grignard reagent from the protected naphthol derivative. The initiation of this reaction is critical and may require activation.[9]

Materials:

-

Protected 4-bromo-1-(trimethylsiloxy)naphthalene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[10]

-

A small crystal of iodine (for activation, if needed)

Procedure:

-

Place magnesium turnings (1.5 eq) into a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve the protected 4-bromo-1-(trimethylsiloxy)naphthalene (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small portion (~10%) of the substrate solution to the magnesium turnings.

-

The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, add a single crystal of iodine, gently warm the flask with a heat gun, or crush a piece of magnesium with a dry stirring rod to expose a fresh surface.[9][11]

-

Once initiated, add the remaining substrate solution dropwise at a rate sufficient to maintain a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

The resulting dark, cloudy solution is the Grignard reagent, ((4-(trimethylsiloxy)naphthalen-1-yl)magnesium bromide), and should be used immediately in the next step.

Protocol 3: Deprotection of the Silyl Ether

This protocol removes the TMS protecting group to regenerate the final hydroxylated product after its reaction with an electrophile.

Materials:

-

The product from the Grignard reaction (after work-up)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve the silyl-ether-protected product in THF.

-

Add TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction for 1-3 hours and monitor by TLC.

-

Alternatively, stir the protected product with a dilute aqueous HCl solution in THF until deprotection is complete.

-

Upon completion, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization as required.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for each step. Yields are representative and may vary based on scale and experimental conditions.

| Parameter | Step 1: Protection | Step 2: Grignard Formation | Step 3: Deprotection |

| Starting Material | This compound | 4-Bromo-1-(trimethylsiloxy)naphthalene | Silyl-protected final product |

| Key Reagents | TMSCl, Imidazole | Mg turnings, Iodine (activator) | TBAF or dilute HCl |

| Solvent | Anhydrous DCM / THF | Anhydrous THF / Et₂O | THF |

| Molar Ratio (Substrate:Reagent) | 1 : 1.2 (TMSCl) | 1 : 1.5 (Mg) | 1 : 1.1 (TBAF) |

| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | Room Temp. |

| Reaction Time | 2 - 4 hours | 2 - 3 hours | 1 - 3 hours |

| Typical Yield | > 95% | > 90% (in solution) | > 90% |

| Purification Method | Column Chromatography | N/A (used in situ) | Column Chromatography / Recrystallization |

Logical Relationship of Reaction Steps

The chemical transformations follow a logical sequence where the reactivity of the starting material is masked, the key bond is formed, and the original functionality is restored.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. homework.study.com [homework.study.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. leah4sci.com [leah4sci.com]

- 11. youtube.com [youtube.com]

Synthesis of Pharmaceutical Intermediates from 4-Bromonaphthalen-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Bromonaphthalen-1-ol. This versatile starting material offers a scaffold for the introduction of various functionalities through key chemical transformations, including O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The methodologies described herein are fundamental for the construction of diverse molecular architectures relevant to drug discovery and development.

Introduction

This compound is a key building block in organic synthesis. The presence of a hydroxyl group and a bromine atom on the naphthalene core allows for sequential and regioselective functionalization. The hydroxyl group can be alkylated to form ethers, a common motif in many pharmaceutical compounds. The bromo-substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex drug molecules. This note details the protection of the phenolic hydroxyl group, a critical step to enable subsequent cross-coupling reactions, followed by protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Key Synthetic Pathways

Three primary synthetic routes for the derivatization of this compound are presented:

-

O-Alkylation: Formation of an ether linkage at the C1 position. This is exemplified by the initial steps analogous to the synthesis of beta-blockers like Propranolol.

-

Suzuki-Miyaura Coupling: Formation of a C-C bond at the C4 position, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: Formation of a C-N bond at the C4 position, enabling the synthesis of arylamines.

For the cross-coupling reactions, the hydroxyl group of this compound requires protection to prevent interference with the catalytic cycle. Common protecting groups for phenols include methyl, benzyl, or silyl ethers. The choice of protecting group depends on the stability required for the subsequent reaction and the conditions for its removal.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic transformations. Please note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: O-Alkylation of this compound

| Step | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | 1-(Allyloxy)-4-bromonaphthalene | This compound, Allyl bromide, K₂CO₃, Acetone, Reflux | 85-95 |

| 2 | 1-(4-Bromonaphthoxy)propan-2,3-diol | 1-(Allyloxy)-4-bromonaphthalene, OsO₄ (cat.), NMO, Acetone/H₂O | 80-90 |

Table 2: Hydroxyl Protection of this compound

| Protecting Group | Product | Reagents and Conditions | Typical Yield (%) | Deprotection Conditions |

| Methyl | 1-Bromo-4-methoxynaphthalene | This compound, Dimethyl sulfate, K₂CO₃, Acetone, Reflux | >95 | BBr₃, CH₂Cl₂ |

| Benzyl | 1-(Benzyloxy)-4-bromonaphthalene | This compound, Benzyl bromide, K₂CO₃, DMF, 80°C | 90-98 | H₂, Pd/C, Ethanol |

| tert-Butyldimethylsilyl (TBDMS) | (4-Bromonaphthalen-1-yloxy)(tert-butyl)dimethylsilane | This compound, TBDMSCl, Imidazole, DMF, rt | >95 | TBAF, THF |

Table 3: Suzuki-Miyaura Coupling of Protected this compound

| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1-Bromo-4-methoxynaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85-95 |

| 1-Bromo-4-methoxynaphthalene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |

| 1-(Benzyloxy)-4-bromonaphthalene | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |

Table 4: Buchwald-Hartwig Amination of Protected this compound

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1-Bromo-4-methoxynaphthalene | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 80-90 |

| 1-Bromo-4-methoxynaphthalene | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |

| 1-(Benzyloxy)-4-bromonaphthalene | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 100 | 20 | 80-90 |

Experimental Protocols

Protocol 1: O-Alkylation - Synthesis of 1-(Allyloxy)-4-bromonaphthalene

Materials:

-

This compound

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(allyloxy)-4-bromonaphthalene.

Protocol 2: Protection of the Hydroxyl Group - Synthesis of 1-Bromo-4-methoxynaphthalene

Materials:

-

This compound

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (2.0 eq) to the solution and stir vigorously.

-

Carefully add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-4-methoxynaphthalene, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-4-methoxynaphthalene (or other protected derivative)

-

Aryl- or heteroarylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 1-bromo-4-methoxynaphthalene (1.0 eq), the boronic acid (1.2 eq), palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 4: Buchwald-Hartwig Amination

Materials:

-

1-Bromo-4-methoxynaphthalene (or other protected derivative)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Glovebox or Schlenk line technique

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

-

Add 1-bromo-4-methoxynaphthalene (1.0 eq) and the anhydrous, degassed solvent.

-

Finally, add the amine (1.2 eq).

-

Seal the vessel and heat the reaction mixture with stirring at 100-110°C for 18-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl naphthalene derivative.

Visualizations

Caption: General workflow for the synthesis of pharmaceutical intermediates.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes and Protocols: 4-Bromonaphthalen-1-ol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonaphthalen-1-ol is a highly versatile bifunctional organic building block, pivotal in the synthesis of a wide array of complex organic molecules. Its naphthalene core is a prevalent motif in numerous biologically active compounds, exhibiting a range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The presence of both a hydroxyl group and a bromine atom on the naphthalene scaffold allows for selective and sequential functionalization, making it an invaluable precursor in medicinal chemistry, materials science, and agrochemical research.[1]

The hydroxyl moiety can readily undergo O-alkylation and O-acylation reactions, while the bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] This dual reactivity enables the strategic introduction of diverse functionalities, leading to the construction of complex molecular architectures and libraries of compounds for biological screening. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthetic Applications and Protocols

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted naphthalene derivatives, which are of significant interest in materials science and as precursors to biologically active molecules.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |